ginkgolide K

説明

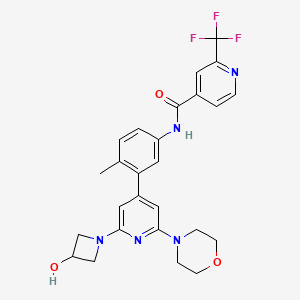

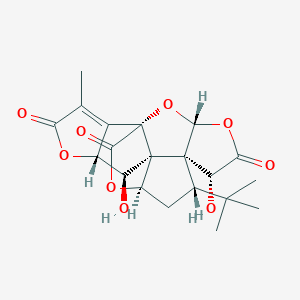

Ginkgolide K (GK) is a compound isolated from Ginkgo biloba, a tree native to China . It is a diterpenoid with a molecular formula of C20H22O9 . Ginkgolides, including GK, are known for their complex molecular architecture and remarkable biological profile .

Synthesis Analysis

The synthesis of ginkgolides, including GK, is a complex process. A functional group strategy guided by the compact structure of ginkgolide has been reported, involving a series of diastereoselective carbon–carbon bond formations and oxidations . Additionally, a gene cluster in Ginkgo biloba has been found to encode unique multifunctional cytochrome P450s that initiate ginkgolide biosynthesis .Molecular Structure Analysis

Ginkgolide K, like other ginkgolides, has a unique structure that includes six 5-membered rings, three lactone rings, and a tert-butyl group . The molecular weight of GK is 406.4 g/mol .Chemical Reactions Analysis

The chemical reactions involved in the biosynthesis of GK include a series of diastereoselective carbon–carbon bond formations and oxidations . Additionally, the biosynthesis involves atypical catalytic activities of cytochrome P450s, including scarless C–C bond cleavage and carbon skeleton rearrangement .科学的研究の応用

Angiogenesis in Stroke Recovery : Ginkgolide K promotes angiogenesis in ischemic stroke models by activating the JAK2/STAT3 pathway, enhancing neurological recovery (Chen et al., 2018).

Neuronal Injury Protection : It attenuates neuronal injury post-ischemic stroke by inhibiting mitochondrial fission and increasing mitochondrial membrane integrity, suggesting neuroprotective properties (Zhou et al., 2017).

Neuroprotection in Acute Ischemic Stroke : Ginkgolide K demonstrates neuroprotective effects in acute ischemic stroke by reducing oxidative stress and improving neurological outcomes in rat models (Ma et al., 2011).

Astrocyte Proliferation and Migration : In oxygen-glucose deprivation models, ginkgolide K enhances astrocyte proliferation and migration, indicating its potential in supporting neuronal recovery following ischemic events (Zhang & Miao, 2018).

Anti-Inflammatory Effects in Asthma : It has shown anti-inflammatory effects in asthma models, suggesting its potential in treating respiratory conditions (Chu et al., 2011).

Cardiovascular Health : Ginkgolide K protects the heart against endoplasmic reticulum stress injury, which is crucial for cardiovascular health (Wang et al., 2016).

Safety And Hazards

特性

IUPAC Name |

(1R,3R,6R,7S,8S,10R,11R,12R,13R)-8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadec-16-ene-5,15,18-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O9/c1-6-9-10(27-13(6)23)11(21)19-8-5-7(17(2,3)4)18(19)12(22)14(24)28-16(18)29-20(9,19)15(25)26-8/h7-8,10-12,16,21-22H,5H2,1-4H3/t7-,8+,10+,11-,12-,16-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXAKXRVQRODDX-GNQXGQJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C34C25C(=O)OC3CC(C46C(C(=O)OC6O5)O)C(C)(C)C)O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]34[C@@]25C(=O)O[C@@H]3C[C@H]([C@@]46[C@H](C(=O)O[C@H]6O5)O)C(C)(C)C)O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ginkgolide K | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(4-(6-Fluorobenzo[d]oxazol-2-yl)benzoyl)piperazin-1-yl)(1-hydroxycyclopropyl)methanone](/img/structure/B607559.png)

![(S)-5-((1-(4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B607560.png)

![4-{5-[(E)-2-{4-(2-Chlorophenyl)-5-[5-(Methylsulfonyl)pyridin-2-Yl]-4h-1,2,4-Triazol-3-Yl}ethenyl]-1,3,4-Oxadiazol-2-Yl}benzonitrile](/img/structure/B607578.png)